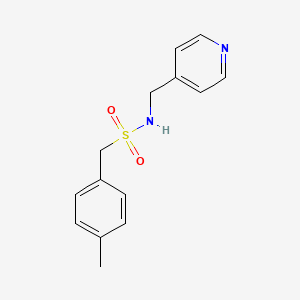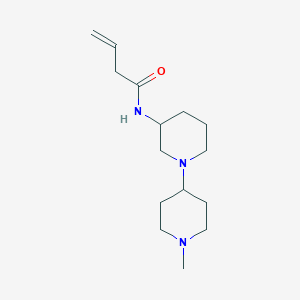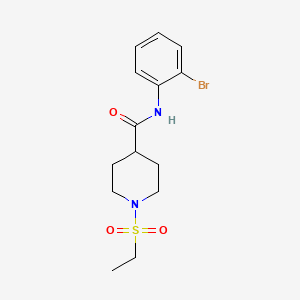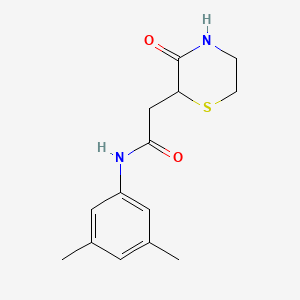![molecular formula C22H26ClN3O3 B4428073 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4428073.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
Mécanisme D'action
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide selectively inhibits the activity of BTK, a key signaling molecule in the B cell receptor (BCR) signaling pathway. BTK plays a crucial role in the development and activation of B cells, and its dysregulation has been implicated in the pathogenesis of B cell malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks the BCR signaling pathway, leading to the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B cell proliferation and survival, induce apoptosis, and reduce tumor growth in B cell malignancies. This compound has also been shown to reduce disease activity in preclinical models of autoimmune diseases. In addition, this compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of B cell malignancies and autoimmune diseases. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, this compound may have variable efficacy in different types of B cell malignancies and autoimmune diseases, which could limit its broad applicability.
Orientations Futures
There are several future directions for the research and development of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the clinical development of this compound for the treatment of B cell malignancies and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in these indications. Another area of focus is the identification of predictive biomarkers that can be used to select patients who are most likely to benefit from treatment with this compound. Finally, there is ongoing research to identify new targets in the BCR signaling pathway that could be targeted by small molecule inhibitors like this compound. By expanding our understanding of the BCR signaling pathway and its role in disease pathogenesis, we may be able to identify new therapeutic targets and develop more effective treatments for B cell malignancies and autoimmune diseases.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in B cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown promising anti-tumor activity against various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-15-4-6-19(12-16(15)2)29-14-22(28)24-18-5-7-21(20(23)13-18)26-10-8-25(9-11-26)17(3)27/h4-7,12-13H,8-11,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZVKEFOZZFIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4427990.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B4428008.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428022.png)





![methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B4428074.png)

![ethyl (8-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428085.png)
![1-(cyclohexyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4428091.png)